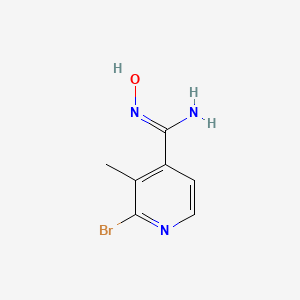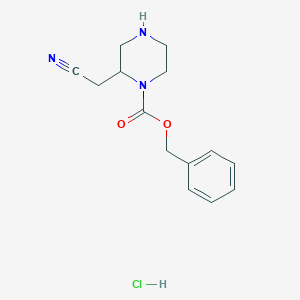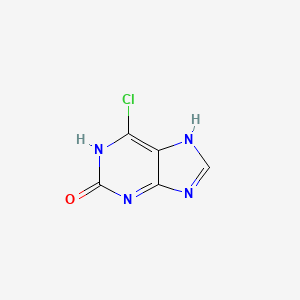![molecular formula C9H7ClN4 B12958029 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12958029.png)
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with appropriate reagents to form the fused ring system.
Synthesis via Bromohydrazone: This method uses bromohydrazone intermediates to construct the triazine ring.
Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium salt, which then undergoes cyclization to form the desired compound.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the fused ring system.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and proteins involved in disease pathways, such as kinases and polymerases.
Pathways Involved: It can inhibit the activity of these targets, leading to the disruption of critical cellular processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
- 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine
Uniqueness
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H7ClN4 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
InChI |
InChI=1S/C9H7ClN4/c1-5-7(3-11)6(2)14-8(5)9(10)12-4-13-14/h4H,1-2H3 |
InChI Key |
CUFGWLAUMKFZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C(=C1C#N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)


![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)





![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12958006.png)
![(2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B12958014.png)
